Home > Products > Screening Compounds P34694 > 2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4761132
CAS Number:
Molecular Formula: C19H17F2N9OS
Molecular Weight: 457.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[({5-[2-(Difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a potent and selective antagonist of the A3 adenosine receptor. [] Adenosine receptors are a class of purinergic G protein-coupled receptors that are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function. [, ] The A3 adenosine receptor has been implicated in a number of pathological conditions, including ischemia, inflammation, and cancer. [] As a result, A3 adenosine receptor antagonists have potential therapeutic applications in the treatment of these diseases.

Mechanism of Action

2-[({5-[2-(Difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine binds to the A3 adenosine receptor and blocks the binding of endogenous adenosine. [] This, in turn, prevents the activation of downstream signaling pathways that are mediated by the A3 adenosine receptor.

Applications

Ischemia

Studies have shown that A3 adenosine receptor antagonists, including 2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, can protect against neuronal damage induced by oxygen and glucose deprivation (OGD) in vitro. [] This protective effect is thought to be mediated by the inhibition of A3 adenosine receptor-mediated neuronal apoptosis.

Inflammation

A3 adenosine receptor antagonists have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. [] This suggests that A3 adenosine receptor antagonists may have therapeutic potential in the treatment of inflammatory diseases.

Cancer

A3 adenosine receptor antagonists have been shown to inhibit the growth of a variety of cancer cells in vitro and in vivo. [] This anti-tumor activity is thought to be mediated by the inhibition of A3 adenosine receptor-mediated angiogenesis and tumor cell proliferation.

  • Compound Description: AR-C69931MX is a selective antagonist of the P2Y13 receptor. [] It is used to investigate the role of the P2Y13 receptor in modulating acetylcholine (ACh) release at the mouse neuromuscular junction. [] Studies have shown that AR-C69931MX increases asynchronous ACh secretion at 10 mM K+. []

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

  • Compound Description: DPCPX is a selective antagonist of the A1 adenosine receptor. [, ] It is commonly used to investigate the role of A1 receptors in various physiological processes, including neurotransmission. [, ] In the context of neuromuscular junctions, DPCPX increased MEPP frequency at 15 and 20 mM K+, suggesting that endogenous adenosine, acting through A1 receptors, inhibits ACh release under these conditions. []

(3‐Ethyl‐5‐benzyl‐2‐methyl‐4‐phenylethynyl‐6‐phenyl‐1, 4‐(±)‐dihydropyridine‐3,5‐, dicarboxylate (MRS‐1191)

  • Compound Description: MRS-1191 is a selective antagonist of the A3 adenosine receptor. [] It is used to investigate the role of A3 receptors in various physiological processes. [] At the mouse neuromuscular junction, MRS-1191 increased MEPP frequency at 15 and 20 mM K+, suggesting that endogenous adenosine, acting through A3 receptors, exerts an inhibitory effect on ACh release under these conditions. []

2‐(2‐Furanyl)‐7‐(2‐phenylethyl)‐7H‐pyrazolo[4,3‐e][1,2,4]triazolo[1,5‐c]pyrimidin‐5‐amine (SCH‐58261)

  • Compound Description: SCH-58261 is a selective antagonist of the A2A adenosine receptor. [] It is used to study the role of A2A receptors in various physiological processes. [, ] In the context of neuromuscular junctions, SCH-58261 reduced ACh release only at a high K+ concentration (20 mM), suggesting that a higher concentration of adenosine is required to activate the excitatory A2A receptors. []

3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

  • Compound Description: MRS 1523 is a selective adenosine A3 antagonist. [] In rat hippocampal slices, MRS 1523 prevented the irreversible failure of neurotransmission and the development of anoxic depolarisation induced by oxygen and glucose deprivation. []

N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

  • Compound Description: MRS 1220 is a selective adenosine A3 antagonist. [] Similar to MRS 1523, MRS 1220 also demonstrated neuroprotective effects in rat hippocampal slices subjected to oxygen and glucose deprivation by preventing irreversible synaptic failure. []

N-(2-methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

  • Compound Description: VUF 5574 is a selective adenosine A3 antagonist. [] Like the other A3 antagonists mentioned, VUF 5574 also exhibited neuroprotective properties by preventing irreversible synaptic failure caused by oxygen and glucose deprivation in rat hippocampal slices. []

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

  • Compound Description: This compound is a selective adenosine A3 antagonist. [] It demonstrated neuroprotective effects by delaying irreversible synaptic failure caused by oxygen and glucose deprivation in rat hippocampal slices. []

5-N-(4-methoxyphenyl-carbamoyl)amino-8propyl-2(2furyl)-pyrazolo-[4,3e]-1,2,4-triazolo-[1,5-c]-pyrimidine ([H]MRE 3008F20)

  • Compound Description: [H]MRE 3008F20 is a radiolabeled antagonist of the A3 adenosine receptor. [] It is used to study the expression and binding properties of A3 receptors in human lymphocytes. []

N6 -(3-iodo-benzyl)-2chloro-adenosine-5 -N-methyluronamide (Cl-IB-MECA)

  • Compound Description: Cl-IB-MECA is a selective agonist of the A3 adenosine receptor. [] It is used to study the functional effects of A3 receptor activation. [] Cl-IB-MECA effectively inhibits cAMP accumulation in activated human lymphocytes, highlighting the functional role of A3 receptors in these cells. []

Properties

Product Name

2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[[5-[2-(difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C19H17F2N9OS

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C19H17F2N9OS/c1-3-29-17(11-6-4-5-7-13(11)31-18(20)21)25-26-19(29)32-9-14-24-16-12-8-23-28(2)15(12)22-10-30(16)27-14/h4-8,10,18H,3,9H2,1-2H3

InChI Key

VZQUYYWIXFCDRN-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC2=NN3C=NC4=C(C3=N2)C=NN4C)C5=CC=CC=C5OC(F)F

Canonical SMILES

CCN1C(=NN=C1SCC2=NN3C=NC4=C(C3=N2)C=NN4C)C5=CC=CC=C5OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.